Cas no 103577-40-8 (Lansoprazole sulfide)
Lansoprazole sulfide Chemical and Physical Properties
Names and Identifiers
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- 2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole
- 2-[3-Methyl-4(2,2,2-trifluoroethoxy)pyrid-2yl]-Methylthio]benzimidazole
- LANSOPRAZOLE SULFIDE
- 2-[3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-2-PYRIDINYL]METHYL THIO-1H-BENZIMIDAZOLE
- 2-[[3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)PYRID-2YL]METHYLTHIO]BENZIMIDAZOLE
- 2-((METHYL-4-(2,2,2-TRIFLUOROETHOXY)PYRIDINYL)THIO)-1H-BINZIMIDAZOLE
- 2-[[(3-Methyl-4-(2,2,2-Trifluoroethoxy) Pyridinyl) Methyl] Thio]-1H-Benzimidazole
- 2-[[[3-Methyl-4-(2,2,2-Trifluoroethyoxy)-2-Pyridyl]-Methyl]Thio]-1H-Benzimidazole
- 2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridinyl)thio)-(1H)-binzimidazole
- Lansoprazole sulphide compound
- 3-Methyl-4-[((2,2,2-trifluroethoxy-2-pyridinyl)methyl)thio]-1H-benzimidazole
- 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridylmethylthio]-1H-benzimidazole
- 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridylmethylthio]benzimidazole
- 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]benzimidazole
- 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]thio]-1H-benzimidazole
- 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole
- 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole
- 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-1H-benzimidazole
- AG1777
- K 1252
- lansoprazole sulphide
- Lansoprazole impurity C
- Lansoprazole EP IMpurity C
- H 225
- 2-[[(3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)PYRIDINYL)METHYL]THIO]-1H-BENZIMIDAZOLE
- 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methylsulfanyl]-1H-benzimidazole
- Q-200222
- 2-[3-Methyl-4-(2,2,2-trifluoro-ethoxy)-pyridin-2-ylmethylsulfanyl]-1H-benzoimidazole
- 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methyl]thio]-1H-benzimidazole
- CS-W013902
- 2-[[3-Methyl-4-(2,2,2-trifluoroethoxy)pyrid-2-yl]methylthio]benzimidazole
- UNII-58XP950E2T
- Lansoprazole Imp. C (EP); Lansoprazole USP Related Compound B; Lansoprazole USP RC B; 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]sulphanyl]-1H-benzimidazole; Lansoprazole Related Compound B; Lansoprazole Impurity C
- HMS2365G10
- FT-0631026
- Lansoprazole impurity C [EP]
- 2-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methylthio)-1H-benzo[d]imidazole
- SCHEMBL106519
- 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]benzimidazole
- 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]-methyl]thio]benzimidazole
- AKOS000676433
- 2-([3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methyl)thio-1H-benzimidazole
- AG 1777
- C16H14F3N3OS
- AC-1232
- 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methylthio]-1H-benzimidazole
- F19518
- DTXSID60145906
- AG-1777
- BCP12346
- 103577-40-8
- 2-(3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl)methylthio-1h-benzimidazole
- 58XP950E2T
- 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1h-benzimidazol
- 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl ]methyl thio-1H-benzimidazole
- SMR000119917
- Lansoprazole-sulfide
- AS-13211
- K-1252
- 2-[[[3 methyl-4-(2,2,2 trifluoroethoxy) 2-pyridyl]-methyl] thio]-1H-benzimidazole
- H 225/18
- 2-[3-methyl-4-(2,2,2-trifluoro ethoxy)-2-pyridyl]methylthio-1H-benzimidazole
- 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole
- Q27261628
- 2-[[[3-methyl-4-(2,2,2-trifluoro-ethoxy)-2-pyridinyl]methyl]-thio]1H-benzimidazole
- 2-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methylthio-1H-benzimidazole
- LANSOPRAZOLE IMPURITY C [EP IMPURITY]
- MLS000122531
- EC 600-451-9
- 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylthio}-1H-benzimidazole
- NS00004450
- 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]sulphanyl]-1H-benzimidazole
- 2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-1,3-benzodiazole
- M2800
- 1H-Benzimidazole, 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl)methyl)thio)-
- MFCD00834357
- AB07398
- CHEMBL899
- 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole
- Lansoprazole Imp.C(EP)2-[[[3-Methyl-4-(2,2,2-trifluoro-ethoxy)pyridin-2-yl]methyl]sulphanyl]-1H-benzimidazole
- 5-(Benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole
- Ethyl 7-chloro-2-oxoheptanoate
- Pyridine,4-chloro-2,3,5-trimethyl-, 1-oxide
- 2-[[[3-methyl-4-(2, 2, 2-trifluoro ethoxy)-2-pyridinyl] methyl] sulfanyl]-1H-benzimidazole
- 2-(((3-methyl-4-(2, 2, 2-trifluoro ethoxy)-2-pyridinyl) methyl) sulfanyl)-1H-benzimidazole
- AA-504/33956059
- 1H-Benzimidazole, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-
- DTXCID2068397
- LANSOPRAZOLE IMPURITY C (EP IMPURITY)
- 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-3-methyl-4-pyridinyl 2,2,2-trifluoroethyl ether
- 2-[[3-methyl-4-(2,2,2-triluoroethoxy)pyridin-2-yl]methylsulanyl]-1H-benzimidazole
- CHEBI:230581
- DB-000674
- Lansoprazole sulfide
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- MDL: MFCD00834357
- Inchi: 1S/C16H14F3N3OS/c1-10-13(20-7-6-14(10)23-9-16(17,18)19)8-24-15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)
- InChI Key: CCHLMSUZHFPSFC-UHFFFAOYSA-N
- SMILES: S(C1=NC2C=CC=CC=2N1)CC1C(C)=C(C=CN=1)OCC(F)(F)F
Computed Properties
- Exact Mass: 353.08100
- Monoisotopic Mass: 353.081
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 413
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76.1A^2
- XLogP3: 4.2
Experimental Properties
- Color/Form: No data available
- Density: 1.41
- Melting Point: 147.0 to 151.0 deg-C
- Boiling Point: 494.9°C at 760 mmHg
- Flash Point: 253.1±31.5 °C
- Refractive Index: 1.615
- PSA: 76.10000
- LogP: 4.49970
- λmax: 292(EtOH)(lit.)
Lansoprazole sulfide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- Safety Instruction: 24/25
- Storage Condition:<0°C
Lansoprazole sulfide Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Lansoprazole sulfide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-JK922-1g |
LansoprazoleSulfide |
103577-40-8 | 98% | 1g |
125.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-JK922-5g |
LansoprazoleSulfide |
103577-40-8 | 98% | 5g |
275.0CNY | 2021-08-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M843689-1g |
2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole |
103577-40-8 | 97% | 1g |
588.00 | 2021-05-17 | |
| Matrix Scientific | 090673-1g |
2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole, 95+% |
103577-40-8 | 95+% | 1g |
$98.00 | 2023-09-08 | |
| Matrix Scientific | 090673-5g |
2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole, 95+% |
103577-40-8 | 95+% | 5g |
$335.00 | 2023-09-08 | |
| Fluorochem | 213609-250mg |
2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole |
103577-40-8 | 95% | 250mg |
£43.00 | 2022-03-01 | |
| Fluorochem | 213609-1g |
2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole |
103577-40-8 | 95% | 1g |
£72.00 | 2022-03-01 | |
| Fluorochem | 213609-5g |
2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole |
103577-40-8 | 95% | 5g |
£284.00 | 2022-03-01 | |
| Fluorochem | 213609-25g |
2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole |
103577-40-8 | 95% | 25g |
£850.00 | 2022-03-01 | |
| TRC | L175020-50mg |
Lansoprazole Sulfide |
103577-40-8 | 50mg |
$ 92.00 | 2023-09-07 |
Lansoprazole sulfide Suppliers
Lansoprazole sulfide Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on Lansoprazole sulfide
Introduction to Lansoprazole Sulfide (CAS No. 103577-40-8)
Lansoprazole sulfide, a derivative of the well-known proton pump inhibitor (PPI) Lansoprazole, is a compound of significant interest in the field of pharmaceutical chemistry and medicine. With the CAS number 103577-40-8, this chemical entity has garnered attention due to its unique pharmacological properties and potential applications in therapeutic interventions. This article provides an in-depth exploration of Lansoprazole sulfide, delving into its chemical structure, pharmacological mechanisms, recent research findings, and future prospects.
The molecular structure of Lansoprazole sulfide is characterized by a sulfide group attached to the Lansoprazole backbone. This modification imparts distinct physicochemical properties that may enhance its bioavailability, stability, and interactions with biological targets. The sulfide moiety plays a crucial role in modulating the compound's reactivity and binding affinity, making it a subject of extensive investigation in drug design and development.
In recent years, Lansoprazole sulfide has been studied for its potential role in treating gastrointestinal disorders. Traditional PPIs like Lansoprazole are widely used to reduce stomach acid production, thereby alleviating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. The sulfide derivative is hypothesized to offer improved efficacy by enhancing gastric mucosal protection and reducing side effects associated with prolonged use of parent compounds.
One of the most compelling aspects of Lansoprazole sulfide is its mechanism of action. Unlike conventional PPIs that rely on protonation to become active, Lansoprazole sulfide may exhibit a different pathway that could lead to faster onset of action and prolonged duration of effects. This has been supported by preclinical studies demonstrating its ability to inhibit gastric acid secretion more efficiently than Lansoprazole alone.
Recent research has also explored the potential anti-inflammatory properties of Lansoprazole sulfide. Studies indicate that this compound may interact with inflammatory pathways, offering a dual therapeutic benefit by reducing acid reflux while simultaneously mitigating inflammation in the gastrointestinal tract. This finding is particularly significant given the growing recognition of the role of inflammation in various digestive disorders.
The synthesis and characterization of Lansoprazole sulfide have been subjects of intense scientific inquiry. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the compound meets stringent pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating its molecular structure and confirming its identity.
Regulatory considerations are also critical when evaluating new pharmaceutical entities like Lansoprazole sulfide. Compliance with Good Manufacturing Practices (GMP) and rigorous safety assessments are essential before clinical trials can commence. The compound's safety profile has been evaluated through comprehensive toxicological studies, which have provided valuable insights into its potential risks and benefits.
Clinical trials are currently underway to assess the efficacy and safety of Lansoprazole sulfide in human patients. These trials aim to gather data on dosing regimens, patient responses, and long-term effects. Preliminary results suggest that Lansoprazole sulfide may offer significant advantages over existing treatments, particularly for patients with refractory GERD or those experiencing adverse effects from conventional PPIs.
The future direction of research on Lansoprazole sulfide is multifaceted. Investigations are ongoing into its potential applications beyond gastrointestinal disorders, such as its role in managing acid-related conditions in other parts of the body. Additionally, studies are exploring novel formulations that could enhance its delivery and bioavailability, further improving therapeutic outcomes.
The pharmacokinetic profile of Lansoprazole sulfide is another area of active interest. Understanding how the compound is absorbed, distributed, metabolized, and excreted is crucial for optimizing its clinical use. Advanced pharmacokinetic modeling techniques are being employed to predict drug interactions and dosing strategies that maximize efficacy while minimizing adverse effects.
In conclusion, Lansoprazole sulfide represents a promising advancement in the field of gastrointestinal therapy. Its unique chemical properties, combined with emerging evidence from preclinical and clinical studies, position it as a candidate for next-generation PPIs with enhanced therapeutic benefits. As research continues to uncover new insights into its mechanisms and applications, Lansoprazole sulfide is poised to make significant contributions to patient care.
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